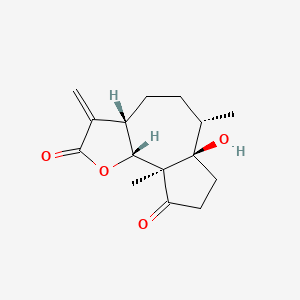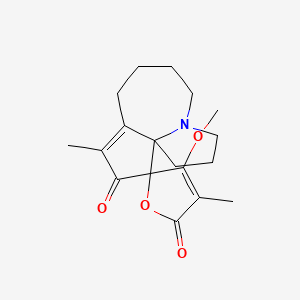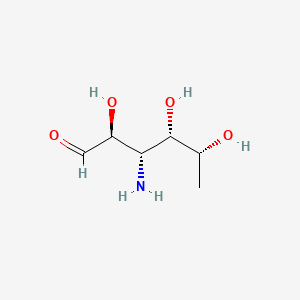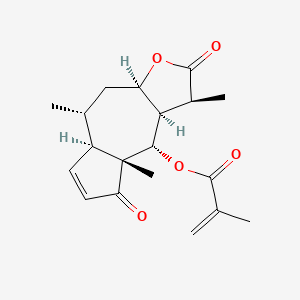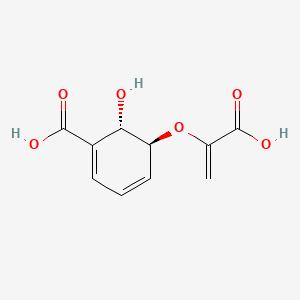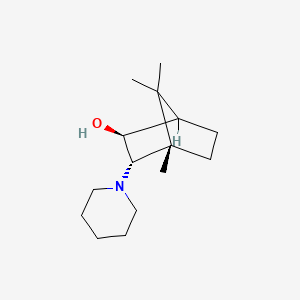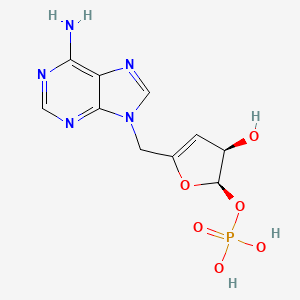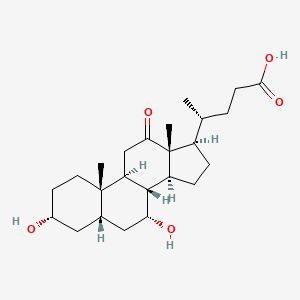
12-Ketochenodesoxycholsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related oxocholanic acids involves complex organic reactions, starting from precursors such as deoxycholic and lithocholic acids. These processes often require multiple steps, including oxidation, reduction, and protective group strategies, to obtain the desired hydroxy and oxo functionalities on the cholanoic acid backbone (Tohma et al., 1986).
Molecular Structure Analysis
The molecular structure of 3,7-Dihydroxy-12-oxocholanoic acid is characterized by its oxocholanic skeleton, with hydroxy groups at positions 3 and 7, and an oxo group at position 12. This structure is crucial for its biological function and interaction with enzymes involved in bile acid metabolism. Advanced spectroscopic and crystallographic techniques are typically used to elucidate such structures, confirming the arrangement of functional groups and stereochemistry of the molecule.
Chemical Reactions and Properties
Oxocholanic acids undergo various chemical reactions, including stereospecific reductions and oxidations, which are essential for their transformation into active bile acids in biological systems. The stereospecific reduction of oxo groups to hydroxy groups in positions 3 and 7 has been observed, indicating the importance of these functional groups in the metabolism and function of bile acids (Anwer & Hegner, 1982).
Wissenschaftliche Forschungsanwendungen
Biochemische Forschung und Entwicklung
12-Ketochenodesoxycholsäure wird in der biochemischen Forschung aufgrund ihrer Rolle als Gallensäure und Sterol eingesetzt {svg_1}. Sie ist besonders wertvoll in Studien, die sich mit der Synthese und dem Abbau von Cholesterin und anderen Sterolen befassen.
Funktionalität des Verdauungssystems
Diese Verbindung unterstützt die Verdauung und Absorption von Fetten und Sterolen. Sie ist essenziell für das Verständnis der Mechanismen des Gallenflusses und der -sekretion, die für die Verdauungsgesundheit von entscheidender Bedeutung sind {svg_2}.
Stoffwechselregulation
This compound fungiert als Signalmolekül in Stoffwechselreaktionen. Sie ist an der Regulation des Cholesterin-, Glucose-, Energie-, Arzneimittel- und Gallensäurestoffwechsels sowie der Homöostase beteiligt {svg_3}.
Wirkmechanismus
Target of Action
12-Ketochenodeoxycholic acid, also known as 12-Oxochenodeoxycholic acid or 3,7-Dihydroxy-12-oxocholanoic acid, is a bile acid . Bile acids are known to interact with various targets in the body, including the liver and gastrointestinal tract.
Mode of Action
Bile acids, in general, are known to play a role in the digestion and absorption of dietary fats in the small intestine . They act as detergents to solubilize fats and aid in their absorption.
Biochemical Pathways
12-Ketochenodeoxycholic acid is an intermediate in the semisynthetic synthesis of ursodeoxycholic acid and chenodeoxycholic acid from the primary bile acid cholic acid . Bile acids are synthesized in the liver from cholesterol through a series of enzymatic reactions. They are then conjugated with glycine or taurine to form bile salts, which are secreted into the bile and stored in the gallbladder .
Pharmacokinetics
Bile acids are typically absorbed in the small intestine and undergo enterohepatic circulation, where they are reabsorbed from the intestine and returned to the liver via the portal vein .
Result of Action
They also regulate cholesterol metabolism and have hormone-like effects, regulating metabolic processes through the activation of bile acid receptors .
Action Environment
The action of 12-Ketochenodeoxycholic acid, like other bile acids, can be influenced by various environmental factors. For instance, the composition of the diet, particularly the fat content, can affect the secretion of bile acids. Additionally, certain diseases, such as liver disease, can affect bile acid synthesis and secretion .
Biochemische Analyse
Biochemical Properties
3,7-Dihydroxy-12-oxocholanoic acid participates in various biochemical reactions, primarily within the liver and intestines. It interacts with several enzymes, including bile salt hydrolase and 7α-hydroxysteroid dehydrogenase, which facilitate its conversion and recycling within the enterohepatic circulation . These interactions are essential for maintaining the balance and homeostasis of bile acids in the body. Additionally, 3,7-Dihydroxy-12-oxocholanoic acid binds to specific proteins such as albumin, aiding in its transport through the bloodstream .
Cellular Effects
3,7-Dihydroxy-12-oxocholanoic acid influences various cellular processes, particularly in hepatocytes (liver cells) and enterocytes (intestinal cells). It modulates cell signaling pathways, including the farnesoid X receptor (FXR) pathway, which regulates bile acid synthesis and cholesterol metabolism . Furthermore, this compound affects gene expression by activating or repressing genes involved in lipid metabolism and detoxification processes . Its impact on cellular metabolism includes the regulation of glucose and lipid homeostasis, contributing to overall metabolic health .
Molecular Mechanism
At the molecular level, 3,7-Dihydroxy-12-oxocholanoic acid exerts its effects through binding interactions with nuclear receptors such as FXR and pregnane X receptor (PXR) . These receptors, upon activation, initiate transcriptional changes that influence bile acid synthesis, transport, and detoxification. The compound also inhibits certain enzymes, such as cholesterol 7α-hydroxylase, reducing the conversion of cholesterol to bile acids . These molecular interactions are critical for maintaining bile acid homeostasis and preventing toxic accumulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 3,7-Dihydroxy-12-oxocholanoic acid have been studied extensively. It is relatively stable under physiological conditions but can undergo oxidation and reduction reactions over time . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in bile acid transport and metabolism . These temporal effects are crucial for understanding its role in chronic conditions and therapeutic applications.
Dosage Effects in Animal Models
Animal studies have demonstrated that the effects of 3,7-Dihydroxy-12-oxocholanoic acid vary with dosage. At low doses, it promotes bile flow and enhances lipid digestion . At high doses, it can induce hepatotoxicity and disrupt normal liver function . Threshold effects have been observed, where a specific concentration range is required to achieve therapeutic benefits without adverse effects. These findings are essential for determining safe and effective dosage regimens in clinical settings.
Metabolic Pathways
3,7-Dihydroxy-12-oxocholanoic acid is involved in several metabolic pathways, including the primary bile acid synthesis pathway . It interacts with enzymes such as cholesterol 7α-hydroxylase and sterol 12α-hydroxylase, which catalyze its formation and conversion . The compound also affects metabolic flux by modulating the levels of intermediate metabolites, influencing overall bile acid pool size and composition .
Transport and Distribution
Within cells and tissues, 3,7-Dihydroxy-12-oxocholanoic acid is transported by specific bile acid transporters, including the bile salt export pump (BSEP) and the sodium-taurocholate cotransporting polypeptide (NTCP) . These transporters facilitate its movement across cellular membranes, ensuring efficient distribution and localization. The compound’s interaction with binding proteins such as albumin also aids in its systemic circulation and accumulation in target tissues .
Subcellular Localization
3,7-Dihydroxy-12-oxocholanoic acid is primarily localized in the endoplasmic reticulum and mitochondria of hepatocytes . Its subcellular distribution is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is crucial for its activity, as it allows the compound to interact with enzymes and receptors involved in bile acid synthesis and metabolism .
Eigenschaften
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-19,22,25-26H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHNUBCEFJLAGN-DMMBONCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601334921 | |
| Record name | 12-Ketochenodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601334921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,7-Dihydroxy-12-oxocholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000400 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
2458-08-4 | |
| Record name | 12-Ketochenodeoxycholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2458-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dihydroxy-12-oxocholanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002458084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Ketochenodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601334921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3α,7α-dihydroxy-12-oxo-5β-cholan-24-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 12-KETOCHENODEOXYCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MKE33N44O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,7-Dihydroxy-12-oxocholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000400 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




